4-氯苯甲醛二乙基缩醛

描述

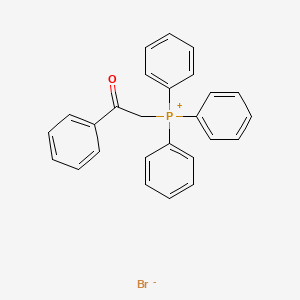

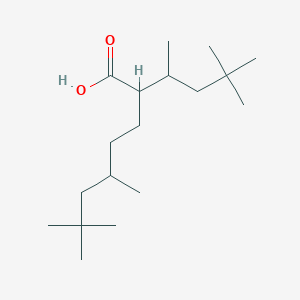

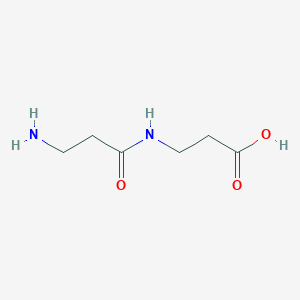

4-Chlorobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 . It is also known by the IUPAC name 1-chloro-4-(diethoxymethyl)benzene . The compound is typically a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde diethyl acetal consists of a benzene ring substituted with a chlorine atom and a diethoxymethyl group . The exact structure can be confirmed using techniques such as NMR .

Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde diethyl acetal is a colorless to light yellow clear liquid . It has a boiling point of 129 °C at 15 mmHg and a specific gravity of 1.08 at 20/20 . The compound has a refractive index of 1.49 .

科学研究应用

有机化合物合成

4-氯苯甲醛二乙基缩醛: 被广泛应用于各种有机化合物的合成。其作为醛类的反应活性使其成为制备复杂分子的宝贵中间体。 例如,它可以进行缩合反应形成席夫碱,席夫碱在合成药物和精细化学品中具有重要作用 .

蛋白质组学研究

在蛋白质组学中,4-氯苯甲醛二乙基缩醛作为一种生化工具。它可以用来修饰蛋白质或肽,有助于研究蛋白质结构和功能。 这种化合物对某些氨基酸残基的特殊反应性使其成为标记研究中一种有用的试剂 .

材料科学

该化学品在材料科学领域得到应用,特别是在新型聚合物和涂料的开发中。 它可以作为交联剂,可以用来增强聚合材料的性能,例如提高其热稳定性或机械强度 .

分析化学

4-氯苯甲醛二乙基缩醛: 可用作各种分析技术中的标准品或参照化合物,包括气相色谱 (GC) 和质谱 (MS)。 它明确的物理和化学性质使其适用于校准和方法开发 .

光催化

研究人员在光催化过程中利用4-氯苯甲醛二乙基缩醛。它可以在光照下参与光化学反应,从而形成反应性中间体。 这些中间体随后可用于进行在正常条件下难以进行的转化 .

药物化学

在药物化学中,该化合物被用于药物候选物的设计和合成。 它的氯化芳香环体系是许多药物中常见的结构单元,对其进行修饰可以导致发现新的治疗剂 .

安全和危害

4-Chlorobenzaldehyde diethyl acetal is harmful if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction . The compound is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin, eyes, or clothing, and preventing its release into the environment .

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that the compound is a derivative of 4-chlorobenzaldehyde , which can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that 4-Chlorobenzaldehyde diethyl acetal may also undergo similar reactions.

生化分析

Biochemical Properties

4-Chlorobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins, facilitating the protection of aldehyde groups during synthetic processes. The compound’s reactivity with alcohols under acidic conditions leads to the formation of acetals, which are crucial intermediates in organic synthesis . Additionally, 4-Chlorobenzaldehyde diethyl acetal can interact with nucleophiles, forming stable intermediates that are essential for further biochemical transformations .

Cellular Effects

4-Chlorobenzaldehyde diethyl acetal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular function. The compound’s interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation . Furthermore, 4-Chlorobenzaldehyde diethyl acetal can modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 4-Chlorobenzaldehyde diethyl acetal involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is enhanced under acidic conditions, leading to the formation of acetals and hemiacetals . Additionally, 4-Chlorobenzaldehyde diethyl acetal can inhibit or activate specific enzymes, thereby modulating biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorobenzaldehyde diethyl acetal can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that 4-Chlorobenzaldehyde diethyl acetal can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-Chlorobenzaldehyde diethyl acetal vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, 4-Chlorobenzaldehyde diethyl acetal can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

4-Chlorobenzaldehyde diethyl acetal is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation of acetals and hemiacetals. The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, 4-Chlorobenzaldehyde diethyl acetal can affect metabolite levels by modulating the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Chlorobenzaldehyde diethyl acetal is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 4-Chlorobenzaldehyde diethyl acetal within tissues is influenced by its chemical properties, including its solubility and reactivity .

Subcellular Localization

4-Chlorobenzaldehyde diethyl acetal is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for its activity, as it allows 4-Chlorobenzaldehyde diethyl acetal to modulate biochemical pathways and cellular processes effectively .

属性

IUPAC Name |

1-chloro-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEXMSGZWIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315711 | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2403-61-4 | |

| Record name | 1-Chloro-4-(diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)